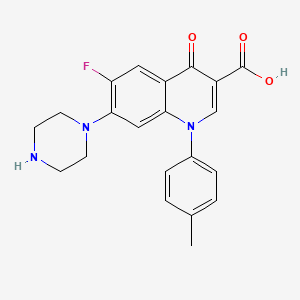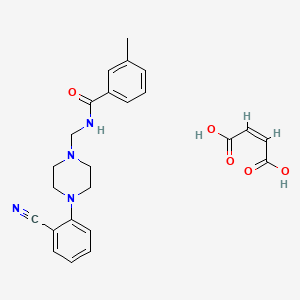
HO-Peg17-OH
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg17-OH typically involves the polymerization of ethylene oxide. The process can be initiated by hydroxide ions (OH-) formed by water present in the reactor, leading to the formation of diol PEG impurities . The reaction conditions often include controlled temperature and pressure to ensure the desired molecular weight and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes under stringent conditions to achieve high purity and consistent molecular weight. The product is then purified and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions: HO-Peg17-OH primarily undergoes substitution reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can react with various reagents to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts.
Etherification: Reacting with alkyl halides in the presence of a base.
Oxidation: Can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
Major Products: The major products formed from these reactions include PEG-based esters, ethers, and oxidized derivatives, which can be used in various applications .
科学研究应用
Chemistry: HO-Peg17-OH is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins. This has significant implications in drug discovery and development .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: this compound plays a crucial role in medical research, particularly in the development of targeted therapies. It helps improve the efficacy and safety of drugs by facilitating the selective degradation of disease-causing proteins.
Industry: In industrial applications, this compound is used in the production of functional coatings, nanotechnology, and new materials research. It is also used in cell culture and ligand studies .
作用机制
HO-Peg17-OH functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
HO-Peg12-OH: A shorter PEG linker with similar properties but different molecular weight.
HO-Peg24-OH: A longer PEG linker with similar properties but different molecular weight.
HO-Peg8-OH: Another PEG linker used in similar applications but with a shorter chain length.
Uniqueness: HO-Peg17-OH is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Its molecular weight and structure make it particularly suitable for applications requiring precise control over linker length and properties .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELXDCPHZJHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881039 | |
| Record name | PEG-17 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)


![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)





